Ethyl 2-furoate
Overview
Description
Ethyl 2-furoate is found in apple cider, mango wines, citrus jam, dried apricot, dried figs, prune, honey and coconut. It is used as a flavoring and fragrance agent in industries. This compound can be synthesized by Fischer esterification reaction between 2-furoic acid and ethanol using acid catalysts.
This compound belongs to the class of organic compounds known as furoic acid esters. These are ester derivatives of furoic acid. This compound is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has a plum taste.
Scientific Research Applications
Copolyesters from Bio-Based Ethyl 2-Furoate
This compound has been used in the synthesis of copolyesters by reacting with dimethyl terephthalate and ethan-1,2-diol. These materials, characterized for their randomness and good thermal stability, demonstrate the potential of this compound in developing amorphous polymers (Abid, Kamoun, Gharbi & Fradet, 2008).
Gas-Phase Elimination Kinetics
Research on the gas-phase elimination kinetics of this compound provides insights into its reaction behavior at high temperatures. This understanding is critical for its potential applications in chemical processes (Espitia, Meneses, Dominguez, Tosta, Herize, Lezama, Lafont & Chuchani, 2009).
Corrosion Inhibition in Acidic Medium
This compound has been found to act as a corrosion inhibitor in acidic environments, specifically on mild steel. This furan derivative demonstrates high inhibition efficiency, which is significant for industrial applications (Khaled, 2010).
Synthesis of Fragrance Compounds
Ethyl furoate, closely related to this compound, has been synthesized for use as a perfume. This showcases another facet of this compound’s utility in the fragrance industry (Wang Er-xin, 2010).
Applications in Organic Synthesis
This compound is used in various organic synthesis processes, forming the backbone for more complex molecular structures. These studies reflect its versatility in synthesizing diverse chemical compounds (Mndzhoian, 1959).
Catalysis in the Synthesis of Biheteroaryls
It serves as a reagent in palladium-catalyzed direct arylation processes. This use in catalysis demonstrates its role in facilitating complex chemical reactions (Fu, Zhao, Bruneau & Doucet, 2012).
Renewable PET Production
This compound is involved in the production of biobased terephthalic acid precursors, showing its potential in sustainable materials production (Pacheco, Labinger, Sessions & Davis, 2015).
Mechanism of Action
Target of Action
Ethyl 2-furoate is a flavoring and fragrance agent used in various industries
Biochemical Pathways
This compound can be synthesized by the Fischer esterification reaction between 2-furoic acid and ethanol using acid catalysts . This reaction is a common method for synthesizing esters and involves the reaction of a carboxylic acid (2-furoic acid in this case) with an alcohol (ethanol), producing an ester (this compound) and water.
Properties
IUPAC Name |
ethyl furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXSTXWKZVAVOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060640 | |
Record name | 2-Furancarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-99-3, 1335-40-6 | |
Record name | Ethyl 2-furoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 2-furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL 2-FUROATE | |
Source | DTP/NCI | |
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Record name | 2-Furancarboxylic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Furancarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1H449R92T | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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